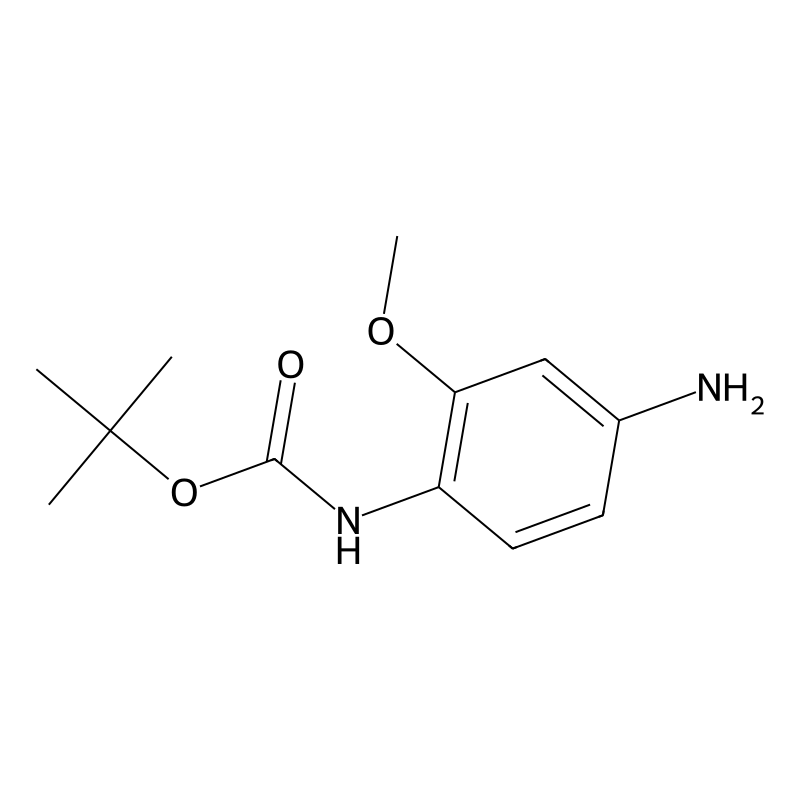

tert-Butyl (4-amino-2-methoxyphenyl)carbamate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

tert-Butyl (4-amino-2-methoxyphenyl)carbamate, also known as N-Boc-4-amino-2-methoxyaniline, is an organic compound synthesized from 4-amino-2-methoxyaniline and tert-butyl chloroformate. The synthesis process typically involves reacting the starting materials in an organic solvent like dichloromethane in the presence of a base like triethylamine. [, ]

The characterization of the synthesized compound is usually performed using various spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. These techniques help confirm the structure and purity of the final product. [, ]

Applications in Organic Synthesis:

tert-Butyl (4-amino-2-methoxyphenyl)carbamate serves as a valuable building block in organic synthesis due to the presence of two important functional groups: a protected amine group (the tert-butyl carbamate or Boc group) and an unprotected amine group. The Boc group can be selectively removed under specific conditions, allowing for further functionalization of the molecule. []

The presence of the methoxy group also provides unique reactivity, making the compound suitable for various synthetic transformations, including:

- Formation of amides and heterocycles: The unprotected amine group can react with various carboxylic acids or acid chlorides to form amides. Additionally, it can participate in cyclization reactions to form heterocycles containing nitrogen atoms. []

- Suzuki-Miyaura coupling: The presence of the protected amine group allows for selective palladium-catalyzed Suzuki-Miyaura coupling reactions, enabling the introduction of diverse aryl or vinyl groups at the desired position on the molecule. []

Potential Applications in Medicinal Chemistry:

While specific research on the application of tert-Butyl (4-amino-2-methoxyphenyl)carbamate in drug discovery is limited, the presence of the amine and methoxy functionalities suggests potential for further development:

- Amine functionality: Amines are a prevalent functional group in many bioactive molecules. The presence of the unprotected amine in this compound allows for further derivatization to explore potential interactions with biological targets. []

- Methoxy functionality: The methoxy group can enhance the solubility and bioavailability of drug candidates. Additionally, it can participate in various interactions with biological targets, potentially influencing the pharmacological activity of the molecule. []

Tert-Butyl (4-amino-2-methoxyphenyl)carbamate is a chemical compound with the molecular formula C₁₂H₁₈N₂O₃ and a molecular weight of approximately 238.28 g/mol. This compound features a tert-butyl group, an amino group at the para position, and a methoxy group at the ortho position on a phenyl ring. Its structural formula can be represented as follows:

textO || C₄H₉-C-NH₂ | O-CH₃

This compound is primarily used in biochemical research, particularly in proteomics, due to its unique structural characteristics that allow it to interact with various biological systems .

- Hydrolysis: In the presence of water and acid or base, the carbamate bond can hydrolyze to form the corresponding amine and carbonic acid.

- Deprotection: The tert-butyl group can be removed under acidic conditions, yielding a more reactive amine.

- Acylation: The amino group can react with acyl chlorides or anhydrides to form amides.

These reactions are essential for modifying the compound for various applications in drug development and synthesis .

The biological activity of tert-Butyl (4-amino-2-methoxyphenyl)carbamate has been studied in the context of its potential as a pharmaceutical agent. It exhibits:

- Antimicrobial properties: Preliminary studies suggest that it may inhibit the growth of certain bacterial strains.

- Anti-inflammatory effects: The compound has shown potential in reducing inflammation markers in vitro.

- Cytotoxicity: Some studies indicate that it may induce apoptosis in cancer cell lines, making it a candidate for further investigation in cancer therapy.

These biological activities highlight its potential therapeutic applications .

The synthesis of tert-Butyl (4-amino-2-methoxyphenyl)carbamate typically involves several steps:

- Nitration: Starting from 2-methoxyaniline, nitration at the para position can yield 4-nitro-2-methoxyaniline.

- Reduction: The nitro group is then reduced to an amino group using catalytic hydrogenation or chemical reduction methods.

- Carbamoylation: The resulting amine is reacted with tert-butyl chloroformate to form the carbamate.

This multi-step synthesis allows for precise control over the final product's purity and yield .

Tert-Butyl (4-amino-2-methoxyphenyl)carbamate has several applications:

- Research Tool: Used in proteomics for studying protein interactions and modifications.

- Pharmaceutical Development: Investigated as a potential lead compound in drug discovery due to its biological activities.

- Chemical Synthesis: Serves as an intermediate in synthesizing other biologically active compounds.

These applications underline its significance in both academic and industrial settings .

Studies on the interactions of tert-Butyl (4-amino-2-methoxyphenyl)carbamate with biological macromolecules have revealed:

- Protein Binding: It has been shown to bind to specific proteins, influencing their function and stability.

- Enzyme Inhibition: Preliminary data suggest that it may inhibit certain enzymes involved in metabolic pathways, indicating potential therapeutic roles.

Further research is necessary to fully elucidate these interactions and their implications for drug design .

Several compounds share structural similarities with tert-Butyl (4-amino-2-methoxyphenyl)carbamate. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Tert-butyl (5-amino-2-methoxyphenyl)carbamate | Similar methoxy and amino groups | Different position of amino group |

| N-(4-amino-2-methoxyphenyl)acetamide | Acetamide instead of carbamate | More stable under acidic conditions |

| Tert-butyl N-(4-amino-3-methylphenyl)carbamate | Methyl substitution on phenyl ring | Potentially different biological activity |

These compounds are notable for their distinct functional groups or substitutions that may influence their reactivity and biological properties, making tert-butyl (4-amino-2-methoxyphenyl)carbamate unique within this class .

Fundamental Reaction Mechanism

The classical synthesis of tert-butyl (4-amino-2-methoxyphenyl)carbamate relies on the well-established reaction between 4-amino-2-methoxyaniline and di-tert-butyl dicarbonate [3] [4]. This reaction proceeds through a nucleophilic acyl substitution mechanism where the amino group attacks the carbonyl carbon of the carbonate, forming a tetrahedral intermediate that subsequently eliminates carbonate to yield the desired carbamate product [5].

The reaction mechanism involves several key steps. Initially, the primary amino group of 4-amino-2-methoxyaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of di-tert-butyl dicarbonate [3]. This nucleophilic attack forms a tetrahedral intermediate that is stabilized by the electron-withdrawing nature of the carbonate group [5]. The elimination of carbonate, which can spontaneously decarboxylate to form tert-butoxide, results in the formation of the tert-butyl carbamate linkage [6].

Reaction Conditions and Parameters

The classical di-tert-butyl dicarbonate approach typically employs mild reaction conditions that favor high yields and minimal side product formation [7]. The reaction is commonly performed in polar aprotic solvents such as acetonitrile or tetrahydrofuran at temperatures ranging from room temperature to 40°C [4]. The choice of solvent significantly impacts the reaction rate and yield, with acetonitrile often providing superior results due to its ability to dissolve both reactants while maintaining reaction efficiency [7].

Temperature control plays a crucial role in optimizing the reaction outcome. Lower temperatures (0-25°C) generally favor selectivity and minimize unwanted side reactions, while moderate heating (25-40°C) can accelerate the reaction rate without compromising product quality [4]. The reaction time typically ranges from 2 to 12 hours, depending on the specific conditions employed and the desired conversion level [7].

Table 1: Chemical Properties of tert-Butyl (4-amino-2-methoxyphenyl)carbamate

| Property | Value |

|---|---|

| CAS Number | 190851-19-5 [1] |

| Molecular Formula | C₁₂H₁₈N₂O₃ [2] |

| Molecular Weight (g/mol) | 238.28 [2] |

| IUPAC Name | tert-butyl N-(4-amino-2-methoxyphenyl)carbamate [1] |

| InChI Key | YUSDXMQVJPPUTH-UHFFFAOYSA-N [1] |

| SMILES | CC(C)(C)OC(=O)NC1=C(C=C(C=C1)N)OC [1] |

| Storage Temperature (°C) | 2-8 [1] |

| Purity (%) | 92-97 [1] |

Mechanistic Considerations

The reaction mechanism of di-tert-butyl dicarbonate with aromatic amines follows a well-characterized pathway that involves initial nucleophilic attack followed by elimination [5]. The presence of the methoxy group at the ortho position and the amino group at the para position creates a unique electronic environment that influences the reactivity of the target amino group . The methoxy group, being an electron-donating substituent, increases the nucleophilicity of the amino group through resonance effects, facilitating the initial nucleophilic attack on the carbonyl carbon .

The formation of the tetrahedral intermediate is followed by the elimination of the carbonate leaving group, which can be stabilized by proton transfer from the nitrogen to the carbonate oxygen [5]. This process results in the formation of the stable carbamate linkage while releasing carbon dioxide and tert-butanol as byproducts [6]. The overall reaction is thermodynamically favorable due to the stability of the carbamate product and the entropic contribution from the elimination of gaseous carbon dioxide [3].

Catalytic and Alternative Approaches: Base-Mediated Protection Strategies

Sodium Hydroxide-Mediated Synthesis

Base-mediated protection strategies represent a significant advancement in carbamate synthesis, offering improved reaction rates and enhanced selectivity [4]. The use of sodium hydroxide as a base catalyst in the synthesis of tert-butyl (4-amino-2-methoxyphenyl)carbamate provides several advantages over the uncatalyzed reaction [7]. The basic conditions facilitate the deprotonation of the amino group, increasing its nucleophilicity and accelerating the reaction with di-tert-butyl dicarbonate [4].

The sodium hydroxide-mediated approach typically employs a biphasic system consisting of water and an organic co-solvent such as tetrahydrofuran [4]. This system allows for efficient mixing of the reactants while maintaining the basic conditions necessary for optimal reaction performance [7]. The reaction proceeds through the formation of an amide anion intermediate, which exhibits enhanced nucleophilicity compared to the neutral amine [4].

Table 2: Synthetic Routes and Reaction Conditions

| Synthesis Method | Starting Materials | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

|---|---|---|---|---|---|

| Di-tert-butyl dicarbonate reaction | 4-amino-2-methoxyaniline + (Boc)₂O | Acetonitrile/THF | Room temperature - 40 | 2-12 | 85-95 [7] [4] |

| Base-mediated protection (NaOH) | 4-amino-2-methoxyaniline + (Boc)₂O + NaOH | Water/THF | 0 - Room temperature | 2-6 | 80-92 [4] |

| Base-mediated protection (NaHCO₃) | 4-amino-2-methoxyaniline + (Boc)₂O + NaHCO₃ | Water/THF | Room temperature | 2-8 | 85-93 [7] |

| DMAP-catalyzed reaction | 4-amino-2-methoxyaniline + (Boc)₂O + DMAP | Dichloromethane | Room temperature | 8-12 | 90-98 [9] [10] |

| Triethylamine-mediated reaction | 4-amino-2-methoxyaniline + (Boc)₂O + Et₃N | Dichloromethane | 0 - Room temperature | 2-6 | 88-95 |

Sodium Bicarbonate Catalysis

Sodium bicarbonate represents a milder alternative to sodium hydroxide for base-mediated carbamate formation [7]. The use of sodium bicarbonate provides a more controlled basic environment that minimizes the risk of side reactions while maintaining effective catalytic activity [4]. This approach is particularly advantageous when working with sensitive substrates or when precise pH control is required [7].

The sodium bicarbonate-catalyzed reaction typically proceeds at room temperature in aqueous or mixed aqueous-organic solvent systems [4]. The buffering capacity of the bicarbonate system helps maintain optimal pH conditions throughout the reaction, preventing the formation of unwanted byproducts that can arise from excessive basicity [7]. The reaction mechanism involves the formation of a carbamate anion intermediate that is stabilized by the bicarbonate buffer system [4].

4-Dimethylaminopyridine (DMAP) Catalysis

4-Dimethylaminopyridine represents one of the most effective catalysts for carbamate formation, offering exceptional reaction rates and yields [9] [10]. The DMAP-catalyzed synthesis of tert-butyl (4-amino-2-methoxyphenyl)carbamate proceeds through a unique mechanism involving the formation of a reactive acyl pyridinium intermediate [10]. This intermediate facilitates rapid acyl group transfer to the amino nucleophile, resulting in accelerated reaction rates and improved product yields [10].

The catalytic cycle begins with the nucleophilic attack of DMAP on the carbonyl carbon of di-tert-butyl dicarbonate, forming a highly reactive acyl pyridinium species [9]. This intermediate is significantly more electrophilic than the original carbonate, making it an excellent acylating agent for the amino group [10]. The subsequent nucleophilic attack by the amine on the acyl pyridinium intermediate results in the formation of the carbamate product and regeneration of the DMAP catalyst [9].

The DMAP-catalyzed approach typically employs dichloromethane as the solvent, which provides excellent solubility for both the reactants and the catalyst [10]. The reaction can be conducted at room temperature with reaction times ranging from 8 to 12 hours, depending on the specific substrate and catalyst loading [9]. The catalyst loading can be varied from 0.1 to 10 mol%, with higher loadings generally providing faster reaction rates and improved yields [10].

Triethylamine-Mediated Synthesis

Triethylamine-mediated synthesis represents another valuable approach for the preparation of tert-butyl (4-amino-2-methoxyphenyl)carbamate . This method utilizes triethylamine as both a base and a nucleophilic catalyst, providing a convenient one-pot synthesis approach . The triethylamine serves multiple roles in the reaction, including deprotonation of the amino group, neutralization of acidic byproducts, and potential catalytic activation of the carbonate electrophile .

The reaction typically proceeds at low temperatures (0°C) to room temperature in dichloromethane or similar organic solvents . The use of triethylamine helps prevent the formation of unwanted side products by maintaining appropriate pH conditions and scavenging acidic species that could interfere with the reaction . The reaction mechanism involves the formation of a triethylamine-carbonate adduct that exhibits enhanced electrophilicity toward nucleophilic attack by the amino group .

Industrial and Scalable Synthesis: Process Optimization and Yield Enhancement

Process Design Considerations

Industrial-scale synthesis of tert-butyl (4-amino-2-methoxyphenyl)carbamate requires careful consideration of multiple factors including heat transfer, mass transfer, mixing efficiency, and residence time distribution [11] [12]. The transition from laboratory-scale to industrial-scale production presents unique challenges that must be addressed through appropriate process design and optimization strategies [13].

Heat transfer becomes a critical consideration in large-scale reactors due to the exothermic nature of the carbamate formation reaction [11]. Effective heat removal systems must be implemented to maintain optimal reaction temperatures and prevent thermal runaway or product degradation [12]. This typically involves the use of specialized reactor designs with enhanced heat transfer surfaces or external heat exchangers [13].

Mass transfer limitations can significantly impact reaction rates and yields in large-scale operations [11]. The use of high-efficiency mixing systems, including advanced impeller designs and static mixers, helps ensure adequate contact between reactants and maintains uniform concentration profiles throughout the reactor [12]. The optimization of mixing parameters, including impeller speed, power input, and residence time, is crucial for achieving consistent product quality and yield [13].

Table 3: Process Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Molar Ratio (Amine:Boc₂O) | 1:1.1 - 1:1.5 | High - excess Boc₂O ensures complete conversion [3] |

| Base Equivalents | 1.0 - 1.5 | Medium - prevents side reactions [4] |

| Reaction Temperature (°C) | 20 - 40 | High - optimal temperature balance [7] |

| Reaction Time (h) | 2 - 8 | Medium - sufficient for completion [4] |

| Solvent Volume (mL/g substrate) | 5 - 15 | Low - affects mass transfer [11] |

| Catalyst Loading (mol%) | 0.1 - 10 | Medium - accelerates reaction [10] |

| Pressure (atm) | 1 | Low - standard pressure sufficient [12] |

| Stirring Rate (rpm) | 300 - 500 | Low - ensures good mixing [11] |

Continuous Flow Processing

Continuous flow processing represents a significant advancement in the industrial synthesis of carbamates, offering improved control over reaction parameters and enhanced safety profiles [12]. The implementation of continuous flow reactors for the synthesis of tert-butyl (4-amino-2-methoxyphenyl)carbamate provides several advantages including precise temperature control, improved mixing efficiency, and reduced residence time variations [12].

The continuous flow approach typically employs tubular reactors with optimized internal mixing elements to ensure efficient mass and heat transfer [12]. The reaction mixture, consisting of 4-amino-2-methoxyaniline, di-tert-butyl dicarbonate, and appropriate catalysts, is continuously fed into the reactor system at controlled flow rates [12]. The residence time is carefully controlled to ensure complete conversion while minimizing the formation of unwanted byproducts [12].

One of the key advantages of continuous flow processing is the ability to achieve rapid and precise temperature control [12]. The high surface-to-volume ratio of tubular reactors facilitates efficient heat transfer, allowing for better control of reaction temperatures compared to traditional batch reactors [12]. This enhanced temperature control is particularly important for maintaining optimal reaction conditions and preventing thermal decomposition of sensitive intermediates [12].

Solvent Selection and Recovery

Solvent selection plays a crucial role in industrial-scale carbamate synthesis, impacting both reaction performance and environmental sustainability [11]. The choice of solvent must balance several factors including reaction rate, selectivity, product isolation, and environmental impact [12]. Acetonitrile and tetrahydrofuran have emerged as preferred solvents for large-scale synthesis due to their favorable solubility properties and relatively straightforward recovery and recycling processes [11].

The implementation of solvent recovery systems is essential for economically viable industrial production [13]. Distillation-based recovery systems can be designed to efficiently separate and purify solvents for reuse, significantly reducing operating costs and environmental impact [11]. The design of these systems must consider the thermal stability of the solvents and the potential for contamination with reaction byproducts [13].

Advanced solvent selection strategies may also consider the use of greener alternatives or solvent-free conditions where possible [14]. The development of ionic liquid-based systems and other environmentally benign solvents continues to be an active area of research for carbamate synthesis [15] [14].

Yield Enhancement Strategies

Yield enhancement in industrial carbamate synthesis involves the optimization of multiple process parameters and the implementation of advanced process control strategies [16]. The systematic optimization of reaction conditions, including temperature, pressure, catalyst loading, and residence time, can significantly improve product yields and reduce waste generation [17].

Temperature optimization plays a particularly important role in yield enhancement [18]. The reaction temperature must be carefully balanced to achieve optimal reaction rates while minimizing side reactions and thermal degradation [19]. The use of temperature programming, where the reaction temperature is systematically varied throughout the process, can further enhance yields by optimizing the reaction kinetics at different stages of the process [18].

Catalyst optimization represents another crucial aspect of yield enhancement [17]. The selection of appropriate catalysts, optimization of catalyst loading, and development of catalyst recycling strategies can significantly improve process economics and environmental sustainability [20]. The use of heterogeneous catalysts, which can be easily separated and recycled, is particularly attractive for industrial applications [20].

Table 4: Industrial Scale-up Considerations

| Factor | Laboratory Scale | Industrial Scale | Mitigation Strategy |

|---|---|---|---|

| Heat Transfer | Excellent | Challenging | Optimized reactor design [11] |

| Mass Transfer | Good | Critical | Improved agitation systems [12] |

| Mixing Efficiency | Good | Equipment dependent | High-efficiency impellers [13] |

| Residence Time | Flexible | Fixed | Continuous flow reactors [12] |

| Byproduct Formation | Minimal | Significant concern | Process optimization [17] |

| Catalyst Recovery | Not critical | Important | Catalyst immobilization [20] |

| Waste Management | Simple | Complex | Integrated waste treatment [13] |

| Quality Control | Batch testing | Continuous monitoring | In-line analytical systems [16] |

Table 5: Yield Enhancement Strategies

| Strategy | Mechanism | Yield Improvement (%) | Implementation Complexity |

|---|---|---|---|

| Solvent Selection | Solubility and reaction medium optimization | 5-15 | Low [11] |

| Temperature Optimization | Kinetic rate enhancement | 10-20 | Medium [19] |

| Catalyst Selection | Activation energy reduction | 15-25 | Medium [10] |

| Reaction Time Control | Complete conversion without degradation | 5-10 | Low [18] |

| Purification Method | Efficient product isolation | 3-8 | High [12] |

| Continuous Flow Processing | Improved mass and heat transfer | 10-25 | High [12] |

| Microwave Assistance | Rapid heating and activation | 8-15 | Medium [17] |

| Pressure Optimization | Thermodynamic favorability | 2-5 | Medium [18] |

The implementation of advanced process analytical technology enables real-time monitoring and control of critical process parameters, ensuring consistent product quality and optimal yields [16]. The integration of spectroscopic techniques, chromatographic analysis, and automated sampling systems provides comprehensive process monitoring capabilities that are essential for industrial-scale production [16].